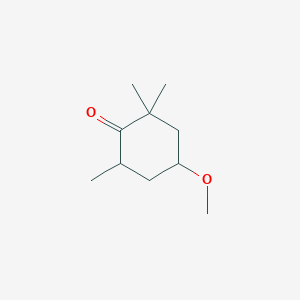

4-Methoxy-2,2,6-trimethylcyclohexanone

Description

4-Methoxy-2,2,6-trimethylcyclohexanone (CAS: 17429-03-7) is a substituted cyclohexanone derivative with the molecular formula C₁₀H₁₈O₂. Its structure features a methoxy group (-OCH₃) at the 4-position and three methyl groups at the 2, 2, and 6 positions of the cyclohexanone ring .

Properties

CAS No. |

17429-03-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-methoxy-2,2,6-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |

InChI Key |

SOQAOURJBPECRP-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1=O)(C)C)OC |

Canonical SMILES |

CC1CC(CC(C1=O)(C)C)OC |

Synonyms |

4-Methoxy-2,2,6-trimethylcyclohexanone |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxy-2,2,6-trimethylcyclohexanone (C₉H₁₆O₂)

- Key Differences :

- Functional Group : Replaces the methoxy group with a hydroxyl (-OH) at position 4.

- Molecular Weight : 156.225 g/mol .

- Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. It is prone to oxidation, whereas the methoxy derivative is more stable.

- Synthesis : Produced via microbial or enzymatic reduction of 4-oxoisophorone using thermophilic bacteria or yeast .

- Applications : A key intermediate in zeaxanthin biosynthesis .

(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

- Stereochemical Significance : The (4R,6R) enantiomer is critical in asymmetric synthesis, particularly for chiral natural products like zeaxanthin .

- Comparison : The methoxy derivative lacks the hydroxyl group necessary for enantioselective reductions, limiting its utility in stereochemically sensitive reactions.

2,2,6,6-Tetramethyl-4-tert-butylcyclohexanone

4-Methoxycyclohexanol (C₇H₁₄O₂)

- Functional Group Difference: A cyclohexanol (alcohol) rather than a cyclohexanone (ketone).

- Reactivity: The absence of a ketone eliminates keto-enol tautomerism and reduces electrophilicity. The hydroxyl group allows for esterification or etherification reactions .

2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone (C₁₃H₁₆O₃)

- Substituent Variation : Aromatic 4-methoxyphenyl group at position 2.

Data Tables

Table 1. Molecular Properties of Selected Cyclohexanone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.